6-(2-Fluorobenzyl)-2-methylpyrimidin-4-ol
Overview
Description
The compound “6-(2-Fluorobenzyl)-2-methylpyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has a fluorobenzyl group attached to it, which could potentially alter its properties and reactivity.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The fluorobenzyl group could potentially undergo various reactions, including nucleophilic substitution or elimination .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Fluorobenzyl compounds are generally stable and have low reactivity . The presence of the hydroxyl group could make the compound more polar and could influence its solubility in different solvents.Scientific Research Applications
HIV Integrase Inhibitors
One significant application of related compounds is in the development of HIV integrase inhibitors. These molecules are designed to block the HIV-integrase-catalyzed strand transfer process, a crucial step in the HIV replication cycle. Compounds such as N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides have shown potent inhibition capabilities, highlighting the potential of fluorobenzyl pyrimidinol derivatives in HIV treatment strategies (Pace et al., 2007).
Antibacterial Agents
Fluorobenzyl pyrimidinol derivatives also find applications as antibacterial agents. Compounds synthesized from reactions involving pyrimidin-4-ol derivatives have been evaluated as nonclassical inhibitors of key enzymes in harmful organisms, such as dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, showcasing their potential in treating infections caused by these pathogens (Robson et al., 1997).
Chemoselective Fluorination
The chemoselective fluorination of pyrimidines, including the fluorination of 4,6-disubstituted 2-aminopyrimidines, illustrates the chemical versatility of fluorobenzyl pyrimidinol derivatives. This process leads to 5-fluoro-2-aminopyrimidines, further expanding the utility of these compounds in synthetic chemistry and drug development (Wang et al., 2017).
Cancer Research
In cancer research, fluorobenzyl pyrimidinol derivatives have been investigated for their anticancer activity. For instance, novel fluoro substituted benzo[b]pyrans, derived from related chemical structures, show promise as anti-lung cancer agents, underscoring the potential of these compounds in therapeutic applications against various cancer types (Hammam et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
4-[(2-fluorophenyl)methyl]-2-methyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-8-14-10(7-12(16)15-8)6-9-4-2-3-5-11(9)13/h2-5,7H,6H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGBFZKPHOUNRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.